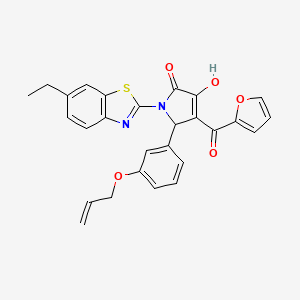

1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-prop-2-enyloxy phenyl)-3-pyrrolin-2-one

CAS No.:

Cat. No.: VC16305773

Molecular Formula: C27H22N2O5S

Molecular Weight: 486.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H22N2O5S |

|---|---|

| Molecular Weight | 486.5 g/mol |

| IUPAC Name | 1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C27H22N2O5S/c1-3-12-33-18-8-5-7-17(15-18)23-22(24(30)20-9-6-13-34-20)25(31)26(32)29(23)27-28-19-11-10-16(4-2)14-21(19)35-27/h3,5-11,13-15,23,31H,1,4,12H2,2H3 |

| Standard InChI Key | ILYSRJBLCJGTFH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OCC=C |

Introduction

Chemical Formula and Molecular Weight

-

Chemical Formula: CHNOS

-

Molecular Weight: Approximately 512 g/mol

Functional Groups

-

Benzothiazole: Known for its biological activity, including antimicrobial and anti-inflammatory properties.

-

Furan: Often found in natural products and used in pharmaceutical synthesis due to its stability and reactivity.

-

Propenyl Ether: Contributes to the compound's lipophilicity and potential bioavailability.

Synthesis Approach

The synthesis of such a compound would likely involve multiple steps, including:

-

Formation of the Benzothiazole Core: This could involve the reaction of an ethyl-substituted aniline with a sulfur source.

-

Introduction of the Furan Moiety: Typically achieved through a carbonylation reaction.

-

Attachment of the Propenyl Ether Group: Might involve a Williamson ether synthesis.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): H and C NMR for structural confirmation.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): For identifying functional groups.

Potential Biological Targets

-

Enzyme Inhibition: Compounds with similar structures have shown activity against enzymes like 5-lipoxygenase.

-

Antimicrobial Activity: The benzothiazole ring is known for its antimicrobial properties.

Data Tables

Given the lack of specific data on this compound, the following table provides a general overview of the types of data that might be relevant for similar compounds:

| Property | Description |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | Approximately 512 g/mol |

| Boiling Point | Predicted to be high |

| Density | Around 1.2-1.3 g/cm |

| Synthesis Steps | Multi-step involving benzothiazole formation, furan introduction, and etherification |

| Characterization Techniques | NMR, MS, IR |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume